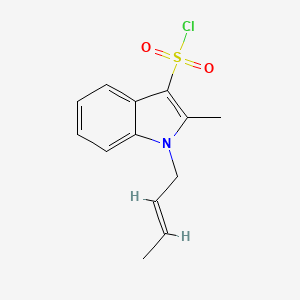
1-(But-2-en-1-yl)-2-methyl-1H-indole-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(But-2-en-1-yl)-2-methyl-1H-indole-3-sulfonyl chloride is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This particular compound features a but-2-en-1-yl group, a methyl group, and a sulfonyl chloride group attached to the indole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-2-en-1-yl)-2-methyl-1H-indole-3-sulfonyl chloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the But-2-en-1-yl Group: The but-2-en-1-yl group can be introduced via a Heck reaction, where an alkene (but-2-ene) is coupled with the indole derivative in the presence of a palladium catalyst.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the indole derivative with chlorosulfonic acid or a sulfonyl chloride reagent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(But-2-en-1-yl)-2-methyl-1H-indole-3-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The but-2-en-1-yl group can undergo oxidation to form corresponding epoxides or diols. Reduction reactions can convert the double bond into a single bond, forming butyl derivatives.
Coupling Reactions: The indole ring can participate in coupling reactions such as Suzuki and Sonogashira couplings to form complex biaryl and alkyne derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA), osmium tetroxide (OsO4)
Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium (Pd), copper (Cu)
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Epoxides and Diols: Formed by oxidation of the but-2-en-1-yl group
Butyl Derivatives: Formed by reduction of the but-2-en-1-yl group
Scientific Research Applications
1-(But-2-en-1-yl)-2-methyl-1H-indole-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to form stable sulfonamide bonds.
Medicine: Investigated for its potential as a precursor to drugs with anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(But-2-en-1-yl)-2-methyl-1H-indole-3-sulfonyl chloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by forming a covalent bond with the active site of the enzyme, thereby blocking its activity. The sulfonyl chloride group is particularly reactive and can form stable sulfonamide bonds with nucleophilic residues in proteins, such as lysine and serine.
Comparison with Similar Compounds
Similar Compounds
1-(But-2-en-1-yl)-2-methyl-1H-indole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.
1-(But-2-en-1-yl)-2-methyl-1H-indole-3-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
1-(But-2-en-1-yl)-2-methyl-1H-indole-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
Uniqueness
1-(But-2-en-1-yl)-2-methyl-1H-indole-3-sulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its ability to form stable sulfonamide bonds also makes it useful in the development of enzyme inhibitors and other biologically active molecules.
Properties
Molecular Formula |
C13H14ClNO2S |
|---|---|
Molecular Weight |
283.77 g/mol |
IUPAC Name |
1-[(E)-but-2-enyl]-2-methylindole-3-sulfonyl chloride |
InChI |
InChI=1S/C13H14ClNO2S/c1-3-4-9-15-10(2)13(18(14,16)17)11-7-5-6-8-12(11)15/h3-8H,9H2,1-2H3/b4-3+ |
InChI Key |
YKNMGZMNERXLGX-ONEGZZNKSA-N |
Isomeric SMILES |
C/C=C/CN1C(=C(C2=CC=CC=C21)S(=O)(=O)Cl)C |
Canonical SMILES |
CC=CCN1C(=C(C2=CC=CC=C21)S(=O)(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Difluoromethoxy)-3-methylphenyl]boronic acid](/img/structure/B12833144.png)
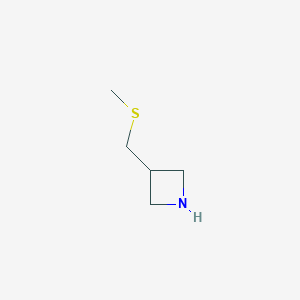
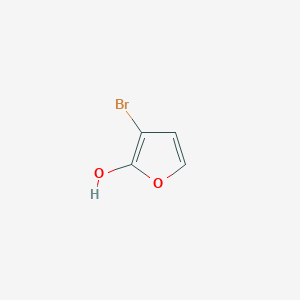
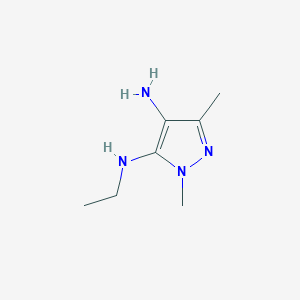
![trans-Methyl 4-(4-(2-(ethyl(3-ethylphenyl)amino)-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamido)cyclohexanecarboxylate](/img/structure/B12833172.png)
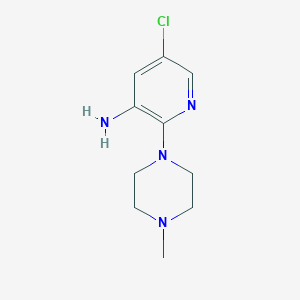
![(3aR,6R,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12833186.png)
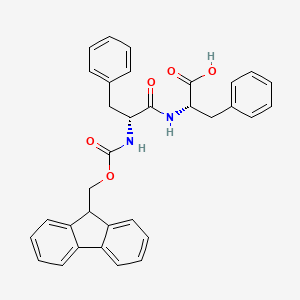
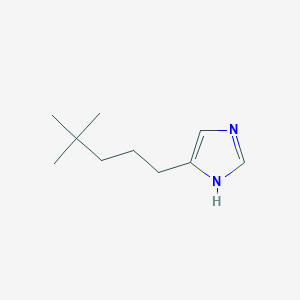
![5-Hydroxy-4,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12833195.png)
![Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12833198.png)
![6,6-Difluoro-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B12833202.png)
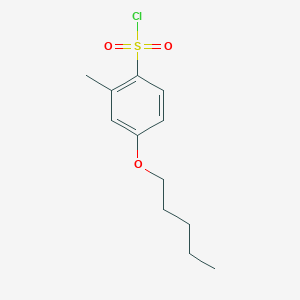
![4,7-Dimethylbenzo[d]thiazol-2(3H)-one](/img/structure/B12833218.png)
